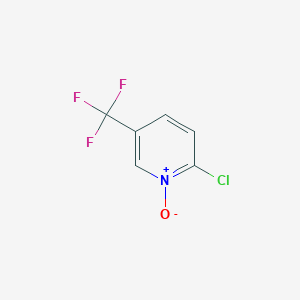
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide
概述
描述
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is an organic compound with the molecular formula C6H3ClF3NO. It is a derivative of pyridine, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring, along with an oxide group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
作用机制
Target of Action
The primary target of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is the respiratory system . This compound interacts with the respiratory system, causing changes in its function and potentially leading to respiratory irritation .
Mode of Action
It is known that the compound can causegenetic defects , suggesting that it may interact with DNA or other genetic material. It is also known to cause skin and eye irritation, indicating that it interacts with these tissues in a harmful way .
Biochemical Pathways
Given its effects on the respiratory system and its potential to cause genetic defects, it is likely that it impacts pathways related tocellular respiration and DNA repair .
Pharmacokinetics
Its harmful effects suggest that it is bioavailable and can reach its target tissues after exposure .
Result of Action
The result of the action of this compound includes respiratory irritation , skin irritation , eye irritation , and potentially genetic defects . These effects indicate that the compound has a significant impact at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 2-Chloro-5-(trifluoromethyl)pyridine with an oxidizing agent. For instance, the oxidation can be carried out using hydrogen peroxide or peracids under controlled conditions to introduce the oxide group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 2-Chloro-5-(trifluoromethyl)pyridine, is subjected to oxidation in the presence of suitable catalysts and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
化学反应分析
Types of Reactions: 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
科学研究应用
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides
相似化合物的比较
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodopyridine
- 2-Hydroxy-5-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .
属性
IUPAC Name |
2-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICMLHZXPNIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)
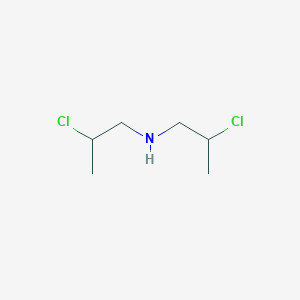
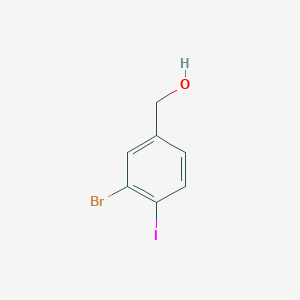
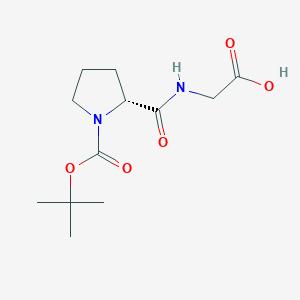
![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034897.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)
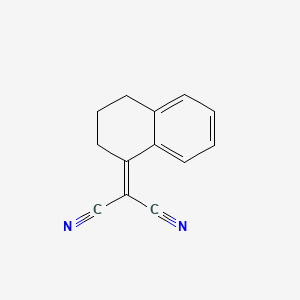
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3034904.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3034906.png)
![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)
![2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B3034910.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)
![5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3034912.png)
